![molecular formula C16H21NO3 B2708238 (2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol CAS No. 866138-55-8](/img/structure/B2708238.png)
(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol
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Overview
Description
“(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol” is a chemical compound with the CAS Number: 866138-55-8. It has a molecular weight of 275.35 and its IUPAC name is (2Z)-2-(2,5-dimethoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-ol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H21NO3/c1-19-13-3-4-15(20-2)12(9-13)10-14-16(18)11-5-7-17(14)8-6-11/h3-4,9-11,16,18H,5-8H2,1-2H3/b14-10- . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the connectivity between them.Scientific Research Applications
Neurokinin Receptor Antagonism : CP-96,345, a compound similar in structure to the one , has been identified as a potent nonpeptide antagonist of the substance P (NK1) receptor. It inhibits substance P-induced responses and could be a powerful tool for investigating the physiological properties of substance P and its role in diseases (Snider et al., 1991).
Muscarinic Receptor Study : Analogues of 2'-methylspiro[1-azabicyclo[2.2.2]octane-3,4'-[1,3]dioxolane] have been synthesized to understand the importance of oxygen atoms in the compound for efficacy and selectivity at muscarinic receptors. These studies provide insights into the steric and electronic factors influencing biological activity (Nordvall et al., 1992).
Synthesis of Azabicycles : Research has been conducted on synthesizing 2-azabicyclo[3.2.1]oct-3-enes from 4-chloroalkyl-1,4-dihydropyridines, demonstrating methods to obtain bicyclic compounds with potential pharmacological applications, including low antimicrobial and hypotensive activity (Gregory et al., 1985).
Antimuscarinic Properties : The synthesis and antimuscarinic properties of 6-methyl-6-azabicyclo[3.2.1]octan-3 alpha-ol 2,2-diphenylpropionate, a compound related to the one , has been studied. It showed significant potency as an antimuscarinic agent, offering insights into the structural features influencing its activity (Carroll et al., 1987).
Dipeptide Synthon Synthesis : The synthesis of a novel 2H-azirin-3-amine, which can be a building block for dipeptides, has been explored. This research provides a pathway for synthesizing complex molecules, potentially useful in various scientific applications (Breitenmoser et al., 2001).
Potential Antidepressant and Nootropic Agents : Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone have been synthesized and evaluated for antidepressant and nootropic activities. Certain compounds exhibited significant activities, suggesting the potential of the azetidinone skeleton as a CNS active agent (Thomas et al., 2016).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a POISON CENTER or doctor/physician if you feel unwell .
properties
IUPAC Name |
(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-19-13-3-4-15(20-2)12(9-13)10-14-16(18)11-5-7-17(14)8-6-11/h3-4,9-11,16,18H,5-8H2,1-2H3/b14-10- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVIIGLIDAFWEJ-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(C3CCN2CC3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(C3CCN2CC3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol |
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